molecular formula C15H13FO2 B169487 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone CAS No. 106245-03-8

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone

Cat. No. B169487
M. Wt: 244.26 g/mol
InChI Key: VUAZCYADAXHDKI-UHFFFAOYSA-N
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Description

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone, also known as 4-fluorobenzyl phenyl ketone, is a synthetic organic compound that is used as a starting material for the preparation of various drugs and pharmaceuticals. It is a colorless solid that is soluble in organic solvents and has a melting point of 53-54 °C. It is a versatile compound that has been used in a variety of applications, from drug synthesis to chemical research.

Scientific Research Applications

Enantioselective Synthesis Applications

Enantioselective synthesis of compounds like (S)-(–)-1-(4-Fluorophenyl)ethanol from prochiral ketones, including 1-(4-fluorophenyl)ethanone, demonstrates the utility of these compounds in producing enantiomerically pure substances. These substances are crucial for developing pharmaceuticals with specific biological activities, showcasing the importance of such ketones in medicinal chemistry. The use of biocatalysts for the enantioselective reduction to achieve high yields and optical purities highlights the compound's role in green chemistry and sustainable pharmaceutical manufacturing processes (ChemChemTech, 2022).

Molecular Docking Studies

Molecular docking studies on derivatives, such as 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone, reveal the potential of these compounds in inhibiting specific proteins or enzymes. Such studies are foundational in drug discovery, indicating how modifications in the benzyl or ethanone groups can impact biological activity and specificity towards targets like tumor protease inhibitors or receptors involved in critical diseases (Spectrochimica Acta Part A, 2015).

Synthesis of Novel Compounds

The synthesis of novel compounds, such as NK1 receptor antagonists or antimicrobial agents, often relies on intermediates like 1-(4-Fluorophenyl)ethanone or its derivatives. These intermediates facilitate the formation of complex molecules with potential therapeutic applications, underscoring the importance of such ketones in expanding the chemical space of drug candidates (Journal of the American Chemical Society, 2003).

Antimicrobial Activity

Research into derivatives such as 3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones, synthesized from related ketones, shows antimicrobial activity against various pathogens. This application is crucial in addressing the growing concern of antibiotic resistance and the need for new antimicrobial agents (Russian Journal of General Chemistry, 2018).

properties

IUPAC Name

1-(4-fluoro-2-phenylmethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAZCYADAXHDKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80611557
Record name 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Benzyloxy)-4-fluorophenyl)ethanone

CAS RN

106245-03-8
Record name 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80611557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 13 parts of 1-(4-fluoro-2-hydroxyphenyl)ethanone, 14.9 parts of (chloromethyl)benzene, 16.4 parts of potassium carbonate, 0.1 parts of potassium iodide and 120 parts of 2-propanone was stirred overnight at reflux temperature. The reaction mixture was evaporated. The reaction mixture was poured into water. The product was extracted three times with trichloromethane. The combined extracts were dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and water. The product was filtered off and dried, yielding 11 parts (58%) of 1-[4-fluoro-2-(phenylmethoxy)phenyl]ethanone (intermediate 76).
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Synthesis routes and methods II

Procedure details

Potassium carbonate (4.02 g, 29.10 mmol) was added to a solution of 4′-fluoro-2′-hydroxyacetophenone (2.0 mL, 2.56 g, 16.60 mmol) in DMF (15 mL). Benzyl bromide (2.07 mL, 2.98 g, 17.50 mmol) was added dropwise over 5 minutes at room temperature, and the mixture stirred for 18 h. The mixture was poured into hydrochloric acid (1.0 M in H2O; 200 mL) and extracted with ethyl acetate (2×100 mL). The combined organic extracts were dried (MgSO4) and the solvents removed in vacuo. Pure 2′-(benzyloxy)-4′-fluoroacetophenone (3.94 g, 97%) was obtained as a white powder after trituration with hexane. Rf 0.44 (9:1 hexane:EtOAc); δH (CDCl3) 7.82 (1H, dd, J=8.6 and 7.0 Hz), 7.43-7.38 (5H, m), 6.75-6.69 (2H, m), 5.13 (2H, s), 2.56 (3H, d, J=3.2 Hz); LCMS retention time 2.68 min, M+H+ 245.1.
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Synthesis routes and methods III

Procedure details

A mixture of 3 parts of 1-(4-fluoro-2-hydroxyphenyl)ethanone, 14.9 parts of (chloromethyl)benzene, 16.4 parts of potassium carbonate, 0.1 parts of potassium iodide and 120 parts of 2-propanone was stirred overnight at reflux temperature. The reaction mixture was evaporated. The reaction mixture was poured into water. The product was extracted three times with trichloromethane. The combined extracts were dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and water. The product was filtered off and dried, yielding 11 parts (58%) of 1-[4-fluoro-2-(phenylmethoxy)phenyl]ethanone (intermediate 76).
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Synthesis routes and methods IV

Procedure details

A mixture of 13 parts of 1-(4-fluoro-2-hydroxyphenyl)ethanone, 14.9 parts of (chloromethyl)benzene, 16.4 parts of potassium carbonate, 0.1 parts of potassium iodide and 120 parts of 2-propanone was stirred overnight at reflux temperature. The reaction mixture was evaporated. The reaction mixture was poured into water. The product was extracted three times with trichloromethane. The combined extracts were dried, filtered and evaporated. The residue was crystallized from a mixture of 2-propanol and water. The product was filtered off and dried, yielding 11 parts (58%) of 1-[4-fluoro-2-(phenylmethoxy)phenyl]ethanone (intermediate 76).
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